Sesterstatin 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(5aS,5bR,7aR,8R,11aR,11bR,13R,13aS)-13-hydroxy-8-(hydroxymethyl)-5b,8,11a,13a-tetramethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[1,2-g][2]benzofuran-1-one |
InChI |
InChI=1S/C25H38O4/c1-22(14-26)9-5-10-23(2)16(22)8-11-24(3)17-7-6-15-13-29-21(28)20(15)25(17,4)19(27)12-18(23)24/h16-19,26-27H,5-14H2,1-4H3/t16-,17-,18+,19+,22-,23-,24-,25+/m0/s1 |
InChI Key |
BHUWRPVVYSATJU-PWBGEZQRSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CCC5=C4C(=O)OC5)C)O)C)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(C4(C3CCC5=C4C(=O)OC5)C)O)C)C)CO |
Synonyms |
sesterstatin 3 sesterstatin-3 |
Origin of Product |
United States |
Discovery and Isolation of Sesterstatin 3
Identification from Marine Organisms
The chemical compound Sesterstatin 3 is a pentacyclic sesterterpenoid, a class of complex natural products. ebi.ac.ukpharmanet.com.br Its discovery is rooted in the exploration of marine biodiversity for novel, biologically active molecules.
This compound is a metabolite isolated from marine sponges of the genus Hyrtios, specifically the species Hyrtios erectus. ebi.ac.ukpharmanet.com.brresearchgate.net This sponge, belonging to the family Thorectidae, order Dictyoceratida, is recognized as a prolific source of diverse secondary metabolites, including sesterterpenes and other compounds. mdpi.comd-nb.infonih.gov The genus Hyrtios has been extensively studied, leading to the identification of numerous structurally unique and biologically active compounds. d-nb.infonih.govnih.gov The initial discovery of this compound, along with the related compounds Sesterstatin 1 and Sesterstatin 2, was the result of a bioassay-guided fractionation of extracts from H. erectus. pharmanet.com.brnih.gov
The Hyrtios erectus sponges from which this compound has been isolated have been collected from various marine environments, indicating a widespread distribution of this species. The initial isolation of Sesterstatins 1-3 was from a black marine sponge specimen of H. erectus collected in the Republic of Maldives. ebi.ac.ukpharmanet.com.brnih.gov Subsequent research has also identified this compound in specimens of H. erectus collected from the Red Sea. researchgate.netmdpi.com
The chemical profile of Hyrtios erectus can vary depending on the geographical location of its collection, which includes sites like Okinawa in Japan, the South China Sea, and Chuuk Island in Micronesia. nih.govnih.govtandfonline.com This variability highlights the influence of environmental factors on the sponge's metabolism and the production of specific secondary metabolites. For instance, while the Maldives specimen yielded Sesterstatins 1, 2, and 3, collections from the Red Sea have produced other related sesterterpenes, sometimes alongside this compound. d-nb.infonih.govmdpi.com
Sourcing from Porifera: Hyrtios erectus as a Primary Source
Chromatographic and Extraction Methodologies for Purification
The process of isolating this compound from the raw sponge material is complex, primarily due to its presence in very low concentrations.
The general procedure begins with the large-scale extraction of the wet sponge (e.g., 500 kg) using organic solvents. pharmanet.com.br A common method involves an initial extraction with methanol, followed by a mixture of dichloromethane (B109758) and methanol. pharmanet.com.br The resulting crude extract is then subjected to a solvent partition sequence to separate compounds based on their polarity. A typical partitioning scheme might involve methanol-water, hexane, and dichloromethane to create fractions enriched with certain types of compounds. pharmanet.com.br For example, the dichloromethane-soluble fraction is often the one containing the sesterterpenes of interest. pharmanet.com.br
Following initial extraction and partitioning, a multi-step chromatographic process is required to purify this compound from the complex mixture. These advanced techniques separate molecules based on properties such as size, polarity, and charge. khanacademy.orgbiologydiscussion.com
The purification of this compound involves a series of chromatographic steps:
Gel Permeation Chromatography : The enriched fractions are often first passed through a Sephadex LH-20 column. pharmanet.com.brresearchgate.net This technique separates compounds based on their size.
Silica (B1680970) Gel Chromatography : Partition chromatography using silica gel is employed to further separate the mixture based on polarity. pharmanet.com.brmdpi.com
High-Performance Liquid Chromatography (HPLC) : The final and most crucial purification step utilizes reversed-phase HPLC. pharmanet.com.brmdpi.comstudyrocket.co.uk This high-resolution technique uses a non-polar stationary phase (like C8 or C18) and a polar mobile phase (commonly a mixture of acetonitrile (B52724) and water). pharmanet.com.brnih.gov this compound is eluted at a specific retention time, allowing for its isolation in a pure form. pharmanet.com.br In the original isolation, a LiChrospher 100 RP-18 column with a 1:1 acetonitrile-water eluent was used for the final separation. pharmanet.com.br
Table 1: Summary of Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase | Mobile Phase/Eluent | Separation Principle | Reference |
|---|---|---|---|---|
| Solvent Partitioning | N/A (Liquid-Liquid) | Methanol-Water, Hexane, Dichloromethane | Polarity | pharmanet.com.br |
| Gel Permeation Chromatography | Sephadex LH-20 | Varies | Size Exclusion | pharmanet.com.br, researchgate.net |
| Column Chromatography | Silica Gel | Varies (e.g., n-hexane-CH₂Cl₂–CH₃OH) | Adsorption/Polarity | mdpi.com, nih.gov |
| Reversed-Phase HPLC | C8 or C18 (e.g., LiChrospher 100 RP-18) | Acetonitrile-Water mixture | Partitioning/Polarity | pharmanet.com.br, mdpi.com, nih.gov |
A significant challenge in the study of this compound is its extremely low natural abundance. rushim.ru The isolation of this compound is a labor-intensive process that yields only minuscule amounts from vast quantities of the source organism. rushim.runih.gov
In the initial discovery, 2.7 mg of this compound was isolated from 500 kg of wet sponge, corresponding to a yield of approximately 5.4 x 10⁻⁷ %. ebi.ac.ukpharmanet.com.brnih.gov The co-isolated Sesterstatin 1 and Sesterstatin 2 were obtained in even lower yields of 3.0 x 10⁻⁷ %. pharmanet.com.brnih.govuni-duesseldorf.de This issue is not unique to this compound but is a common problem for many marine natural products, which often necessitates the collection and processing of large amounts of biological material for the isolation of enough compound for structural elucidation and bioactivity studies. rushim.runih.gov The very limited availability of these compounds makes further investigation challenging. rushim.ru
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Sesterstatin 1 |
| Sesterstatin 2 |
| This compound |
| Sesterstatin 4 |
| Sesterstatin 5 |
| Sesterstatin 6 |
| Sesterstatin 7 |
| 12-deacetyl-12-epi-scalaradial |
| 12-deacetyl-12,18-di-epi-scalaradial |
| 16-O-deacetyl-16-epi-scalarobutenolide |
| 24-methoxypetrosaspongia C |
| 3-acetyl sesterstatin 1 |
| Hyrtiosal |
| Hyrtiosin D |
| Hyrtiosin F |
| Hyrtiosin G |
| Salmahyrtisol B |
| Salmahyrtisol C |
Methodologies for Structural Elucidation of Sesterstatin 3
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-field NMR spectroscopy was central to unraveling the complex structure of Sesterstatin 3. The process involved the synergistic application of one-dimensional and two-dimensional NMR experiments to assemble the molecular puzzle piece by piece. pharmanet.com.brsemanticscholar.org
The chemical shifts in the ¹³C spectrum indicated the presence of olefinic carbons, carbons bearing oxygen atoms (hydroxyl or ether linkages), and numerous aliphatic carbons forming the core ring structure. pharmanet.com.br Similarly, the ¹H spectrum provided details on the proton environments, their multiplicities (singlets, doublets, multiplets, etc.), and their integration values, which correspond to the number of protons for each signal. pharmanet.com.br These 1D spectra laid the groundwork for the more detailed connectivity analysis provided by 2D NMR. mdpi.comresearchgate.net
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult, J in Hz) |
|---|---|---|
| 1 | 38.9 | 0.72 (1H, m), 1.60 (1H, m) |
| 2 | 17.6 | 1.34 (1H, m), 1.39 (1H, m) |
| 3 | 35.0 | 1.09 (1H, m), 1.73 (1H, m) |
| 4 | 37.2 | |
| 5 | 48.8 | 1.11 (1H, m) |
| 6 | 17.3 | 1.41 (1H, m), 1.62 (1H, m) |
| 7 | 41.5 | 1.09 (1H, m), 1.73 (1H, m) |
| 8 | 37.0 | |
| 9 | 51.3 | 1.60 (1H, m) |
| 10 | 36.9 | |
| 11 | 23.4 | 1.73 (1H, m), 1.89 (1H, m) |
| 12 | 71.4 | 3.45 (1H, m) |
| 13 | 48.1 | |
| 14 | 58.7 | 1.11 (1H, m) |
| 15 | 23.8 | 1.73 (1H, m), 1.89 (1H, m) |
| 16 | 71.4 | 4.82 (1H, m) |
| 17 | 127.4 | 6.01 (1H, s) |
| 18 | 145.5 | |
| 19 | 173.9 | |
| 20 | 98.1 | 6.78 (1H, s) |
| 21 | 16.5 | 0.76 (3H, s) |
| 22 | 21.0 | 0.79 (3H, s) |
| 23 | 16.3 | 0.99 (3H, s) |
| 24 | 16.0 | 0.82 (3H, s) |
| 25 | 15.4 | 1.04 (3H, s) |
The elucidation of the complete planar structure and relative stereochemistry of this compound was accomplished using a suite of two-dimensional (2D) NMR experiments. pharmanet.com.brsemanticscholar.org These techniques reveal correlations between nuclei, allowing for the assembly of the molecular framework. spectralworks.commdpi.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). mdpi.comnih.gov For this compound, COSY spectra would have been used to establish proton-proton spin systems, such as the connectivity within the cyclohexane (B81311) rings and along the side chains, effectively tracing out the hydrogen framework of the molecule. semanticscholar.orgmdpi.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached. researchgate.netnih.gov This was essential for unambiguously assigning the ¹H signals to their corresponding ¹³C signals in this compound, confirming which carbons were methyls (CH₃), methylenes (CH₂), or methines (CH). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC was crucial for connecting the spin systems established by COSY. mdpi.com For instance, correlations from the singlet methyl protons (H₃-21 to H₃-25) to various quaternary and methine carbons would have allowed for the assembly of the entire tetracyclic core and the attachment of the butenolide ring. mdpi.comd-nb.info
ROESY (Rotating-frame Overhauser Effect Spectroscopy)/NOESY (Nuclear Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com For a complex, stereochemically rich molecule like this compound, ROESY or NOESY data would have been vital for determining the relative stereochemistry of the numerous chiral centers. nih.gov Correlations between protons across the ring junctions would confirm the trans-fused nature of the rings, a characteristic feature of the scalarane skeleton. mdpi.comresearchgate.net
One-Dimensional NMR (1H, 13C) Application in Structural Assignment
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places).
For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis yielded a protonated molecular ion [M+H]⁺ at an m/z of 403.2851. This experimentally determined mass corresponds to a calculated mass of 403.2848 for the molecular formula C₂₅H₃₉O₄⁺. This precise agreement between the measured and calculated mass unequivocally confirmed the elemental composition as C₂₅H₃₈O₄, which requires seven degrees of unsaturation (rings and double bonds). d-nb.info This information was fundamental and complemented the data obtained from NMR spectroscopy.
Spectroscopic Data Interpretation and Confirmation of Scalarane Skeleton
The collective interpretation of data from HRMS and NMR spectroscopy allowed for the unambiguous confirmation of the scalarane skeleton of this compound. pharmanet.com.br The molecular formula C₂₅H₃₈O₄ established by HRMS indicated a sesterterpenoid (a C₂₅ terpenoid). pharmanet.com.br
The NMR data provided the structural details. The presence of five singlet methyl groups in the ¹H NMR spectrum, along with the characteristic chemical shifts of the carbons in the ¹³C NMR spectrum, are hallmarks of the scalarane framework. pharmanet.com.brsemanticscholar.org The assembly of the four interconnected six-membered rings (A-D rings) was achieved by analyzing the HMBC correlations, which linked the various spin systems together via the quaternary carbons. mdpi.comd-nb.info The final piece of the puzzle, the γ-hydroxy-α,β-unsaturated butenolide E-ring, was identified by the characteristic olefinic (C-17, C-18), carbonyl (C-19), and hemiacetal (C-20) carbon signals in the ¹³C NMR spectrum and their corresponding proton signals and HMBC correlations. pharmanet.com.brsemanticscholar.org The combination of all spectroscopic evidence securely established this compound as a member of the pentacyclic scalarane sesterterpenoid family. semanticscholar.org
Comparison with Related Scalarane Sesterterpenoids
This compound is part of a larger family of structurally related scalarane sesterterpenoids isolated from marine sponges, particularly of the genus Hyrtios. pharmanet.com.br Its structure is closely related to Sesterstatin 1 and Sesterstatin 2, which were isolated in the same study. pharmanet.com.br The core pentacyclic ring system is conserved among them, with variations occurring in the oxidation pattern of the A-ring. pharmanet.com.br
Sesterstatin 1 differs from this compound by the presence of a hydroxyl group at the C-3 position. pharmanet.com.br
Sesterstatin 2 also features a modification on the A-ring, differing from this compound in its specific substitution pattern. pharmanet.com.br
Sesterstatin 6 , another related compound, shares the pentacyclic core but has a different arrangement in the E-ring, possessing a γ-hydroxyl, α,β-unsaturated lactone unit linked differently at C-17 and C-18. d-nb.info It also possesses hydroxyl groups at C-12 and C-16, similar to this compound. pharmanet.com.brd-nb.info
Other derivatives, such as 19-acetylthis compound , have been isolated, showing that the hemiacetal hydroxyl group at C-19 can be functionalized.
This structural diversity among closely related metabolites highlights the biosynthetic plasticity within the Hyrtios sponge and provides a basis for understanding structure-activity relationships within this class of compounds. semanticscholar.orgd-nb.info The consistent scalarane framework across these compounds makes the spectroscopic data of known analogues invaluable for the identification of new members of the family.
Biosynthetic Investigations of Sesterstatin 3
Proposed Pathways of Sesterterpene Formation in Producer Organisms
The biosynthesis of sesterterpenes originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These precursors can be generated through two primary pathways depending on the organism: the mevalonate (B85504) (MVA) pathway, typically active in the cytoplasm of fungi, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria. nih.govresearchgate.net
The formation of the characteristic C25 backbone of sesterterpenes proceeds through the following key stages:
Precursor Assembly : A prenyltransferase (PT) enzyme catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to assemble the linear C25 precursor, geranylfarnesyl diphosphate (GFPP). mdpi.comresearchgate.net
Cyclization Cascade : The linear GFPP precursor is then cyclized by a sesterterpene synthase (STS). This is the crucial step that generates the foundational carbon skeleton of the specific sesterterpene. mdpi.compnas.org In fungi, the STS is often a remarkable bifunctional enzyme containing both a C-terminal PT domain for GFPP synthesis and an N-terminal terpene synthase (TPS) domain for cyclization. rsc.orgnih.govpnas.org This fusion is thought to enhance efficiency by channeling the precursor directly to the cyclization active site. pnas.org The cyclization itself is a complex cascade of carbocationic rearrangements, leading to the formation of diverse polycyclic structures, such as the 6/6/6/6 tetracyclic system characteristic of the scalarane core. researchgate.netpnas.org
Post-cyclization Modification : After the core scaffold is formed, it undergoes a series of tailoring reactions, including oxidations, reductions, and acetylations, catalyzed by enzymes such as cytochrome P450 monooxygenases and transferases. These modifications lead to the final, structurally diverse, and biologically active sesterterpenoids like Sesterstatin 3. mdpi.comnih.gov
Enzymatic Steps and Precursor Utilization in Biosynthesis
The proposed enzymatic pathway to this compound is a multi-step process beginning with primary metabolism and culminating in a series of highly specific enzymatic transformations.
Precursor Synthesis : The journey begins with the C5 building blocks, IPP and DMAPP, synthesized via the MVA or MEP pathway. nih.gov
GFPP Formation : The enzyme geranylfarnesyl diphosphate synthase (GFPPS), the prenyltransferase component, assembles these C5 units into the linear C25 precursor, GFPP. mdpi.comresearchgate.net
Scalarane Skeleton Formation : The terpene synthase (TPS) domain of the sesterterpene synthase enzyme is responsible for the intricate cyclization of GFPP. This process is initiated by the protonation of a double bond or the elimination of the diphosphate group, generating a carbocation. pnas.orgfiveable.me This cation then triggers a cascade of intramolecular additions and rearrangements, stitching the linear chain into the specific polycyclic scalarane framework. researchgate.netpnas.org
Tailoring Reactions : The resulting scalarane hydrocarbon core is then decorated by a suite of tailoring enzymes. For this compound, this would involve hydroxylations and acetylations at specific positions on the scalarane ring system, catalyzed by cytochrome P450s and acetyltransferases, to yield the final structure. mdpi.comnih.gov
The key enzymes and precursors involved in this proposed pathway are summarized in the table below.
| Component | Class | Role in Biosynthesis |
| Isopentenyl Diphosphate (IPP) | Precursor | Universal C5 building block for terpenoids. mdpi.comnih.gov |
| Dimethylallyl Diphosphate (DMAPP) | Precursor | Universal C5 starter unit for terpenoid biosynthesis. mdpi.comnih.gov |
| Geranylfarnesyl Diphosphate (GFPP) | Intermediate | Linear C25 precursor for all sesterterpenoids. mdpi.compnas.org |
| Prenyltransferase (PT) / GFPPS | Enzyme | Catalyzes the formation of GFPP from IPP and DMAPP. mdpi.comnih.gov |
| Sesterterpene Synthase (STS/TPS) | Enzyme | Catalyzes the cyclization of GFPP into the scalarane skeleton. mdpi.compnas.org |
| Cytochrome P450 Monooxygenases | Enzyme | Catalyze regio- and stereospecific oxidations (hydroxylations) on the core skeleton. mdpi.comnih.gov |
| Acetyltransferases | Enzyme | Catalyze the addition of acetyl groups to hydroxyl functions. wikipedia.org |
Genetic Analysis of Biosynthetic Gene Clusters (if applicable)
While the specific biosynthetic gene cluster (BGC) for this compound has not yet been identified and characterized, analysis of BGCs for other microbial secondary metabolites, including sesterterpenoids, allows for a predictive model of its genetic architecture. nih.govplos.org In microorganisms, genes encoding the enzymes for a specific metabolic pathway are typically organized together in a contiguous region of the genome, forming a BGC. nih.govnih.gov
A putative this compound BGC would be expected to contain:
A Sesterterpene Synthase (STS) Gene : This would be the cornerstone of the cluster, encoding the large, often bifunctional, enzyme responsible for synthesizing and cyclizing GFPP. mdpi.comnih.gov
Genes for Tailoring Enzymes : The cluster would house the genes for the cytochrome P450 monooxygenases, reductases, and acetyltransferases required for the post-cyclization modifications that produce the final this compound structure. nih.govmdpi.com
Regulatory Genes : BGCs often contain genes that regulate their own expression, ensuring that the production of the secondary metabolite is coordinated with the growth and development of the organism. mdpi.com
Transporter Genes : Genes encoding transport proteins may also be present to export the final compound out of the microbial cell. mdpi.com
The discovery of sesterterpenoid BGCs is often accomplished through genome mining approaches, where microbial genomes are scanned for sequences homologous to known terpene synthase genes. rsc.orgmdpi.com Identifying the BGC for this compound from its producing symbiotic microorganism would be the ultimate confirmation of its biosynthetic pathway and would open the door for heterologous expression and synthetic biology efforts to produce novel analogs. scispace.com
Academic Synthetic Chemistry of Sesterstatin 3 and Its Analogues
Total Synthesis Approaches for Complex Polycyclic Sesterterpenoids
The total synthesis of complex polycyclic sesterterpenoids, such as those in the scalarane and the structurally related ansellane families, represents a significant undertaking in organic chemistry. These syntheses are often lengthy and require the development of innovative strategies to construct the intricate and stereochemically dense frameworks. uni-muenchen.denih.gov While a dedicated total synthesis of Sesterstatin 3 has not been prominently detailed in the literature, the synthetic routes developed for close structural relatives like Sesterstatin 4 and 5, as well as other complex sesterterpenoids, provide a clear blueprint for the strategies that would be employed. uni-muenchen.de
The construction of the fused multicyclic core of sesterterpenoids is the central challenge in their synthesis. Chemists have devised a variety of powerful cyclization strategies to assemble these skeletons efficiently.
Intramolecular Diels-Alder (IMDA) Reactions: The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and its intramolecular variant is particularly powerful for constructing complex polycyclic systems in a single, stereocontrolled step. researchgate.netnih.gov This strategy is often biomimetic, mimicking a proposed biosynthetic pathway where a linear triene precursor undergoes cyclization. researchgate.net For instance, the synthesis of various sesterterpenoids has utilized IMDA reactions to rapidly form bicyclic or tricyclic cores, establishing multiple stereocenters with high predictability. researchgate.netresearchgate.net
Cascade Radical Cyclizations: Inspired by the proposed biosynthesis from geranylfarnesyl pyrophosphate, radical cyclizations offer a powerful method to construct polycyclic systems. chinesechemsoc.orgresearchgate.net Titanocene(III)-mediated radical cyclizations, for example, have been used to convert acyclic polyepoxide precursors into complex terpenoid skeletons in a single step. researchgate.netmdpi.com This biomimetic approach allows for the formation of multiple rings and can be controlled to produce specific stereochemical outcomes, as demonstrated in the synthesis of Sesterstatin 1. researchgate.net Manganese(III) acetate (B1210297) has also been employed to initiate oxidative radical cyclizations, proving effective for creating various cyclic and polycyclic structures found in natural products. nih.gov
Cationic Cyclizations and Rearrangements: Cationic polyolefin cyclizations are another biomimetic strategy that mimics the enzymatic processes in terpene biosynthesis. researchgate.net These reactions involve generating a carbocation in a carefully designed acyclic precursor, which then triggers a cascade of ring-closing events to form the polycyclic core. A key example is the Prins cyclization, which has been effectively used in the synthesis of ansellone-type sesterterpenoids to construct the tetrahydropyran (B127337) ring system. chemistryviews.orgacs.org
Annulation Strategies: Stepwise ring construction, or annulation, provides a more controlled, albeit often longer, approach. This can involve a sequence of reactions, such as intramolecular Michael additions followed by aldol (B89426) condensations, to build the rings one by one. mdpi.com This method was employed in the synthesis of a C-12 functionalized scalarane lactone, demonstrating a robust way to build the tetracyclic framework from a diterpenic starting material. mdpi.com
A comparison of key synthetic strategies for related sesterterpenoids is presented in Table 1.
| Synthesis Target | Key Cyclization Strategy | Starting Material | Reference |
| Ansellone A & B | Prins Cyclization / Regioselective Epoxide Cyclization | (+)-Sclareolide | nih.govacs.org |
| Sesterstatin 1 | Titanocene(III)-mediated Radical Cyclization | Acyclic polyepoxide | researchgate.net |
| Scalarolide | Intramolecular Diels-Alder | Diterpenic precursor | uni-muenchen.de |
| C-12 Functionalized Scalarane | Michael Addition / Aldol Condensation | (-)-Sclareol | mdpi.com |
The dense arrangement of stereocenters in sesterterpenoids necessitates precise control over stereochemistry during synthesis. Several major strategies are employed to achieve this. nih.gov
Chiral Pool Synthesis: A common and effective strategy is to begin with a readily available, enantiomerically pure natural product. For many sesterterpenoid syntheses, the diterpenoid (+)-sclareolide or (-)-sclareol serves as an ideal starting point. mdpi.comnih.govchemistryviews.org This approach, known as chiral pool synthesis, embeds the initial stereochemistry of the starting material into the final product, influencing the stereochemical outcome of subsequent transformations. ethz.ch
Substrate and Reagent Control: In this strategy, the existing stereocenters in the molecule direct the stereochemistry of newly formed centers (substrate control). ethz.ch This is often complemented by the use of chiral reagents or catalysts (reagent control) that can override or enhance the substrate's inherent facial bias. nih.govyork.ac.uk For example, asymmetric epoxidation or dihydroxylation reactions using chiral catalysts can install new stereocenters with high enantioselectivity, a technique crucial for setting up the precursors for cascade cyclizations. york.ac.uk
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiopure group that is attached to the substrate to direct a stereoselective reaction. ethz.chyork.ac.uk For instance, Evans' chiral auxiliaries have been used in aldol reactions during the synthesis of natural product fragments to ensure the formation of the correct diastereomer. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. mdpi.com
Key Methodologies in Carbon Skeleton Construction
Semi-Synthetic Modifications and Derivatization Strategies
Semi-synthesis, which involves the chemical modification of a natural product isolated in large quantities, is a powerful tool for accessing complex derivatives that would be difficult to obtain through total synthesis. This approach is particularly valuable for exploring structure-activity relationships (SAR). Late-stage functionalization of advanced synthetic intermediates is a related strategy. A key technique is late-stage C-H oxidation, which allows for the introduction of hydroxyl or other functional groups into the complex carbon skeleton at a very late point in the synthesis, a tactic that was exploited in the synthesis of ansellone A. nih.govresearchgate.net
Design and Synthesis of this compound Analogues for Mechanistic Probing
The synthesis of analogues is critical for understanding the mechanism of action of a bioactive natural product and for identifying the key pharmacophoric elements. By systematically modifying the structure of the parent compound, chemists can probe its interactions with biological targets.
For example, in the synthesis of ansellone A, a potent HIV latency-reversing agent, researchers also prepared analogues with the acetate group at the C-22 position replaced by a hydroxyl or a methoxy (B1213986) group. chemistryviews.orgacs.org Biological evaluation of these analogues revealed that the free alcohol derivative exhibited even more potent activity than the natural product itself. acs.org This type of study provides crucial insights into the SAR of the compound class, guiding the design of future therapeutic agents with improved properties. A similar approach applied to this compound would involve modifying its characteristic functional groups to understand their contribution to its reported cytotoxic activity. uv.es
Challenges in Scalable Academic Synthesis
While academic labs excel at creating novel and elegant routes to complex molecules, scaling these syntheses to produce the quantities needed for extensive biological and preclinical studies presents significant hurdles.
Complex and Sensitive Reagents: Many of the sophisticated reactions used, such as organometallic catalysis or multi-step cascade reactions, require sensitive reagents, stringent anhydrous conditions, and careful purification, which are challenging to manage at a larger scale.
Purification Challenges: The separation of complex diastereomeric mixtures that can arise during the synthesis often requires painstaking chromatographic purification, which is a major bottleneck when handling multi-gram quantities.
Mechanistic Investigations of Sesterstatin 3 S Biological Activities
Identification and Validation of Molecular Targets
The precise molecular targets of Sesterstatin 3 are not yet fully elucidated, and the scientific literature currently lacks direct evidence from binding studies or comprehensive proteomic analyses specifically for this compound. However, initial insights can be drawn from computational predictions and studies on closely related molecules.
As of the current body of scientific literature, specific direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), have not been reported for this compound to definitively identify its interacting protein partners. nih.govnicoyalife.comsartorius.comnih.gov The characterization of direct molecular interactions is a critical step in validating potential targets and understanding the compound's mechanism of action. Future research employing these techniques will be invaluable in pinpointing the direct cellular receptors of this compound.
Chemical proteomics serves as a powerful tool for the unbiased identification of small molecule targets from complex biological mixtures. ki.sebiognosys.comnih.govnih.govevotec.com Methodologies like affinity purification-mass spectrometry (AP-MS) and activity-based protein profiling (ABPP) have been successfully used for the deconvolution of targets for various natural products. To date, no specific studies have been published that apply these proteomic strategies to comprehensively identify the cellular targets of this compound. Such investigations would provide a global view of the proteins that interact with this compound, offering a more precise understanding of its cellular effects.
Direct Binding Studies with Cellular Proteins
Modulation of Intracellular Signaling Pathways
While direct target identification for this compound is still an area of active investigation, preliminary evidence and studies on related compounds suggest that its biological activities are mediated through the modulation of key intracellular signaling pathways, including kinase cascades and transcription factor activation.
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis. sinobiological.comuniprot.orgcellsignal.com There is emerging evidence suggesting that scalarane sesterterpenoids, the class of natural products to which this compound belongs, can influence the MAPK/ERK pathway. researchgate.net Activation or inhibition of this cascade can lead to cell death in cancerous cells. While direct studies on this compound are pending, it is plausible that its cytotoxic effects could be, at least in part, mediated through the modulation of the MAPK/ERK signaling cascade.
Transcription factors are pivotal in converting extracellular signals into changes in gene expression. One such factor, the Signal Transducer and Activator of Transcription 3 (STAT3), is a known regulator of cellular proliferation and survival, and its persistent activation is a hallmark of many cancers. mdpi.comnih.govnih.govyoutube.com Interestingly, computational predictions for a closely related derivative, 3-Acetyl sesterstatin 1, suggest that it may bind to STAT3. While this is an indirect lead, it raises the possibility that this compound could exert its anti-proliferative effects by inhibiting the STAT3 signaling pathway. vdoc.pub Inhibition of STAT3 can suppress the expression of downstream target genes that are critical for tumor cell survival and proliferation. nih.gov
| Predicted Interacting Protein | Predicted Function | Implication for this compound Activity |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Transcription factor involved in cell proliferation and survival. | Inhibition could lead to decreased expression of pro-survival genes. |
This table is based on predictive data for a related compound and requires experimental validation for this compound.
Impact on Kinase Cascades
Influence on Specific Cellular Processes
The modulation of signaling pathways by this compound ultimately manifests as observable effects on fundamental cellular processes. The primary reported biological effect of this compound is its cytotoxicity against cancer cells, which is likely a culmination of its influence on processes such as apoptosis and the cell cycle.
Studies have shown that this compound exhibits cytotoxic activity against P388 lymphocytic leukemia cells. vdoc.pub The induction of apoptosis, or programmed cell death, is a common mechanism through which cytotoxic agents eliminate cancerous cells. wikipedia.orgnih.govmdpi.combio-rad-antibodies.com This process involves the activation of a cascade of caspase enzymes, leading to characteristic morphological and biochemical changes in the cell. wikipedia.org It is hypothesized that the cytotoxic effects of this compound are mediated through the induction of apoptosis.
| Cellular Process | Potential Effect of this compound |
| Apoptosis | Induction of programmed cell death. |
| Cell Cycle | Potential for cell cycle arrest, inhibiting proliferation. |
Further research is necessary to delineate the precise molecular events through which this compound influences these critical cellular functions.
Regulation of Cellular Proliferation Dynamics in In Vitro Systems
This compound has demonstrated significant growth-inhibitory and cytotoxic effects against a variety of human cancer cell lines in laboratory settings. nih.gov Its activity as an antineoplastic agent is primarily characterized by its ability to prevent the proliferation of cancer cells. ebi.ac.uk
Studies have quantified this antiproliferative activity using metrics such as the IC₅₀ (half-maximal inhibitory concentration) and ED₅₀ (median effective dose), which represent the concentration of the compound required to inhibit 50% of cell growth or viability. This compound has shown potent activity against murine P-388 lymphocytic leukemia cells. acs.org Furthermore, its efficacy has been evaluated against several human solid tumor cell lines. For instance, in a study utilizing a sulforhodamine B (SRB) assay, this compound displayed variable growth inhibitory activity against hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cells. nih.govmdpi.com
The specific inhibitory concentrations from these studies are detailed below.
Table 1: In Vitro Antiproliferative Activity of this compound
Cell Line Cancer Type Activity Metric Concentration (µM) Concentration (µg/mL) Reference P-388 Murine Lymphocytic Leukemia ED₅₀ - 2.9 [6, 8] HepG2 Hepatocellular Carcinoma IC₅₀ 21.4 - researchgate.net HCT-116 Colorectal Carcinoma IC₅₀ 24.8 - researchgate.net MCF-7 Breast Adenocarcinoma IC₅₀ 19.7 - researchgate.net
These findings establish that this compound is a regulator of cellular proliferation, demonstrating cytotoxic or antiproliferative effects in diverse cancer models. nih.govmdpi.com
Research on Protein Synthesis Modulation
The process of protein synthesis, or mRNA translation, is fundamental to cell growth and proliferation and is often dysregulated in cancer. tavernarakislab.gropenaccessjournals.comIt is a complex process involving initiation, elongation, and termination steps, which can be targeted by therapeutic agents. researchgate.netpressbooks.pubSome natural products derived from marine organisms are known to exert their cytotoxic effects through the inhibition of protein synthesis. While this compound's primary mechanism is still under full investigation, research on related compounds offers some insights. For example, Sesterstatin 4, another member of the sesterstatin family, has been reported to inhibit both protein synthesis and cell proliferation in human cancer cells. ontosight.aiThis suggests that modulation of translational machinery could be a mechanism of action for this class of compounds. However, direct experimental studies confirming that this compound specifically modulates protein synthesis have not been extensively reported in the available scientific literature. Future research is needed to determine if it shares this activity with Sesterstatin 4 and to identify its specific targets within the protein synthesis pathway.
Investigations into Epithelial-Mesenchymal Transition (EMT) Markers in Cellular Models
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. abcam.comThis transition is a critical process in cancer metastasis. ehu.eusIt is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. abcam.complos.orgoatext.com
Table 2: Common Markers of Epithelial-Mesenchymal Transition (EMT)There are no direct studies to date that have investigated the effect of this compound on EMT markers. However, research on other metabolites isolated from the same marine sponge genus, Hyrtios, provides a relevant context. A study on two meroterpenoids from a Hyrtios species found that these compounds could significantly suppress the invasion of HCT-116 colorectal cancer cells. researchgate.netThis anti-invasive effect was associated with the downregulation of vimentin, a key mesenchymal marker. researchgate.netThese findings suggest that compounds from Hyrtios sponges may have the potential to interfere with the EMT process, warranting future investigations to see if this compound possesses a similar mechanism of action. researchgate.net
Enzymatic Activity Modulation Studies
The modulation of enzyme activity is a common mechanism of action for many therapeutic drugs. nih.govrsc.orgNatural products, in particular, often function as enzyme inhibitors. sci-hub.se
Research on Enzyme Inhibition Kinetics
Enzyme inhibition can be classified into several types, such as competitive, non-competitive, and uncompetitive, each with distinct effects on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). sci-hub.sekhanacademy.orglibretexts.orgKinetic studies are essential to characterize the specific nature of the interaction between an inhibitor and its target enzyme. systatsoftware.comlibretexts.org Currently, the scientific literature lacks specific studies detailing the enzyme inhibition kinetics of this compound. While it is plausible that its cytotoxic effects could stem from the inhibition of key enzymes involved in cancer cell survival, its precise molecular targets have not yet been identified. Research on other scalarane sesterterpenoids has suggested potential targets, with some compounds showing inhibitory activity against enzymes like topoisomerase II and Hsp90, but this has not been confirmed for this compound specifically. semanticscholar.orgTherefore, a detailed kinetic analysis awaits the identification of its enzymatic targets.
Functional Characterization of Modulated Enzymes
The functional characterization of an enzyme modulated by a compound involves understanding the biological consequences of that modulation. nih.govThis includes elucidating the enzyme's role in cellular pathways and how its inhibition or activation by the compound leads to the observed physiological effects.
As no specific enzyme target for this compound has been definitively identified and characterized, a functional characterization of a modulated enzyme is not available at this time. Future research aimed at identifying the direct binding partners of this compound is required to address this aspect of its mechanism of action.
Biological Activities in Defined Research Models
Ex Vivo Tissue Culture Models
Ex vivo models, which involve the culture of tissues outside the organism, provide a platform to study complex biological responses in a system that maintains tissue architecture and intercellular interactions.
Organoids are three-dimensional (3D) cell aggregates derived from stem cells or primary tissues that can self-organize and replicate the structure and function of an organ on a miniature scale. This technology is increasingly used for disease modeling and drug testing. To date, there is no available scientific literature detailing the evaluation of Sesterstatin 3 in organoid-based systems.
In Vivo Preclinical Research Models
Use in Non-Human Organismal Models for Pathway Investigation
Currently, there is a lack of available scientific literature detailing the use of this compound in non-human organismal models for the specific purpose of biological pathway investigation. Research using model organisms such as the fruit fly (Drosophila melanogaster), nematode worm (Caenorhabditis elegans), or zebrafish (Danio rerio) to elucidate the molecular pathways affected by this compound has not been reported in published studies. biocenter.firesearchgate.netnih.govfrontiersin.orgnih.gov While sesterterpenoids as a class have been noted for a wide range of biological activities against organisms like fungi and nematodes, specific pathway-elucidation studies in these models using this compound are not documented. nih.gov
Contribution to Understanding Biological Processes in Animal Models (e.g., Murine P-388 Lymphocytic Leukemia Models)
The primary contribution of this compound to the understanding of biological processes in animal models stems from its initial discovery and characterization using the P-388 murine lymphocytic leukemia model. nih.gov This model was instrumental in identifying the compound's cytotoxic potential. nih.gov
The isolation of this compound from the marine sponge Hyrtios erecta was guided by its bioactivity against the P-388 murine lymphocytic leukemia cell line. This bioassay-directed fractionation is a common strategy in preclinical natural product drug discovery, where a relevant disease model is used to screen and isolate active compounds from complex mixtures. nih.gov The P-388 leukemia cell line is derived from a lymphoid neoplasm in DBA/2 mice and is a well-established and stable model for evaluating the antitumor activity of natural products. nih.gov
The cytotoxic activity of this compound was quantified using this model, providing a key preclinical indicator of its potential as an anticancer agent. nih.gov Although detailed in vivo studies in mice, such as those measuring tumor regression or survival rates, have not been extensively reported in the literature, the initial in vitro cytotoxicity data against this murine-derived cell line was a critical first step.
The table below summarizes the reported cytotoxic activity of this compound against the P-388 murine lymphocytic leukemia cell line.
| Compound Name | Cell Line | Activity Metric | Reported Value |
| This compound | P-388 murine lymphocytic leukemia | ED₅₀ | 4.3 µg/mL |
| Data sourced from Pettit, G. R., et al. (1997). |
This initial finding established this compound as a compound of interest with activity in a recognized murine cancer model, laying the groundwork for any future, more extensive in vivo preclinical evaluations.
Structure Activity Relationship Sar Studies of Sesterstatin 3
Elucidation of Essential Structural Motifs for Biological Activity
A particularly important structural motif appears to be the γ-hydroxybutenolide moiety present in sesterstatin 3 and several of its analogues. A study that isolated eighteen scalarane sesterterpenoids, including this compound, from Hyrtios erectus found that compounds possessing this γ-hydroxybutenolide group generally exhibited cytotoxic activities. nih.gov This suggests that this functional group is a key pharmacophore responsible for the compound's engagement with its biological targets. The cytotoxicity of these compounds, however, was considered weak in this particular study, with IC50 values ranging from 24.3 to 29.9 μM against HeLa and MCF-7 cell lines, which the authors deemed insufficient for a detailed SAR discussion. nih.gov
The table below presents the cytotoxic activity of this compound and related compounds containing the γ-hydroxybutenolide moiety.
| Compound | Cell Line (HeLa) IC50 (μM) | Cell Line (MCF-7) IC50 (μM) |
| This compound | > 30 | > 30 |
| Salmahyrtisol A | 29.9 | 26.5 |
| 3-acetyl sesterstatin 1 | 24.3 | 25.4 |
| 12-O-acetyl-16-O-methylhyrtiolide | 26.8 | 29.1 |
Data sourced from a study on scalarane sesterterpenoids from Hyrtios erectus. nih.gov
Impact of Specific Functional Groups on Target Engagement
The nature and position of functional groups on the scalarane skeleton significantly modulate the biological activity of this compound and its congeners.
Hydroxyl and Acetyl Groups: The presence and location of hydroxyl and acetyl groups are critical. For instance, the acetylation of hydroxyl groups at various positions can influence cytotoxicity. A study on scalarane sesterterpenes from Hyrtios erectus evaluated the antitubercular, anti-H. pylori, and cytotoxic activities of 15 analogues, including this compound and its acetylated derivative, 19-acetylthis compound. mdpi.com While this compound showed moderate activity against Mycobacterium tuberculosis and some cancer cell lines, 19-acetylthis compound displayed a different activity profile, highlighting the importance of the functional group at the C-19 position. mdpi.com
The following table compares the biological activities of this compound and its 19-acetylated analogue.
| Compound | Antitubercular (MIC, µg/mL) | Cytotoxicity (A549) IC50 (µM) | Cytotoxicity (HCT-116) IC50 (µM) |
| This compound | 12.5 | 10.2 | 8.9 |
| 19-acetylthis compound | 50 | 15.7 | 12.4 |
Data from a study on the biological activities of scalaranes from Hyrtios erectus. mdpi.com
These findings suggest that the free hydroxyl group at C-19 in this compound may be more favorable for certain biological activities compared to an acetyl group at the same position.
Stereochemical Influences on Activity and Selectivity
The stereochemistry of the numerous chiral centers in this compound plays a profound role in defining its three-dimensional shape and, therefore, its interaction with biological targets. Even subtle changes in stereochemistry can lead to significant differences in activity.
While a systematic study of the stereoisomers of this compound and their differential activities is not available, the noted stereochemical diversity among naturally occurring scalarane sesterterpenoids strongly implies that specific stereoconfigurations are preferred for potent biological activity. The precise orientation of key functional groups in three-dimensional space, governed by the stereochemistry of the carbon skeleton, is critical for optimal binding to target proteins or enzymes.
Computational Approaches to SAR Analysis (e.g., QSAR modeling)
While no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound concerning its cytotoxicity, this computational approach holds significant promise for elucidating the SAR of this compound class. QSAR modeling involves establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dibru.ac.in
For a series of this compound analogues, a QSAR study could involve:
Data Set Preparation: Compiling a dataset of this compound derivatives with their corresponding cytotoxicity data.
Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify different aspects of their chemical structure (e.g., steric, electronic, hydrophobic properties).
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model that links the descriptors to the biological activity. frontiersin.org
Model Validation: Rigorously validating the model to ensure its predictive power. frontiersin.org
Such a model could provide quantitative insights into the structural requirements for cytotoxicity. For example, it could reveal the optimal values for hydrophobicity or the importance of specific electronic features at different positions of the scalarane skeleton. The resulting 3D-QSAR models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thereby guiding the design of more potent analogues. nih.gov
Although not applied to this compound directly for cytotoxicity, molecular docking studies have been used for other scalarane sesterterpenes to investigate their binding modes with specific protein targets, such as in the context of SARS-CoV-2 research. This demonstrates the feasibility and utility of computational methods in studying the interactions of this class of molecules.
Sesterstatin 3 As a Chemical Probe and Research Tool
Utility in Deciphering Complex Biological Mechanisms
Sesterstatin 3, a scalarane sesterterpenoid originally isolated from the marine sponge Hyrtios erectus, has emerged as a valuable chemical probe for elucidating intricate biological pathways. uv.esnih.gov Chemical probes are small molecules that selectively interact with a specific protein target, allowing researchers to study that protein's function within a complex cellular environment. promega.co.uk The utility of this compound in this capacity stems from its demonstrated biological activities, which include cytotoxic effects against various cancer cell lines. uv.esnih.gov By observing the cellular responses to this compound, scientists can infer the roles of its molecular targets in processes such as cell growth, proliferation, and apoptosis.
The investigation of this compound's effects on different cancer cell lines, such as hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7), has provided insights into the specific pathways that are dysregulated in these diseases. nih.gov The differential sensitivity of various cell lines to this compound can point towards the presence or absence of its specific target or variations in the downstream signaling pathways, thereby helping to unravel the complexity of cancer biology.
Application in Target Identification and Validation Research
A crucial aspect of chemical probe utility is the identification and validation of its molecular target. nih.govnih.gov While the precise molecular targets of this compound are a subject of ongoing research, its classification as a scalarane sesterterpenoid provides clues. This class of compounds is known to exhibit a wide range of biological activities, suggesting interactions with multiple or key regulatory proteins. uv.esmdpi.com
Target identification for natural products like this compound can be approached using various methods. nih.gov One common strategy involves affinity chromatography, where a derivative of the molecule is used to "pull down" its binding partners from a cell lysate. Subsequent analysis of these proteins can identify the direct targets. Another approach is computational modeling, which can predict potential binding sites on known proteins based on the three-dimensional structure of this compound.
Once a potential target is identified, target validation is necessary to confirm that the observed biological effects of this compound are indeed mediated through this target. sygnaturediscovery.com This can be achieved through techniques such as gene silencing (e.g., RNA interference) or gene editing (e.g., CRISPR/Cas9) to reduce the expression of the putative target protein. wjbphs.comasgct.org If the cells subsequently show reduced sensitivity to this compound, it provides strong evidence for the target's identity.
Development of this compound-Based Chemical Probes for Cellular Assays
To enhance its utility as a research tool, this compound can be chemically modified to create more sophisticated chemical probes for various cellular assays. nih.govmdpi.com These modifications typically involve the addition of reporter tags, such as fluorescent dyes or biotin, which allow for the visualization or isolation of the probe and its target.
The development of such probes requires careful consideration of the structure-activity relationship of this compound. The reporter tag must be attached at a position that does not interfere with the molecule's ability to bind to its target. This often involves the synthesis of several analogs with the tag at different positions, followed by testing to ensure that the biological activity is retained.
Table 1: Potential Modifications for this compound-Based Probes
| Modification Type | Purpose | Example of Use |
| Fluorescent Tag | Enables visualization of the probe's localization within the cell. | Confocal microscopy to determine if this compound accumulates in specific organelles. |
| Biotin Tag | Allows for affinity purification of the probe's binding partners. | Streptavidin-based pulldown assays to identify the molecular targets of this compound. |
| Photo-reactive Group | Enables covalent cross-linking of the probe to its target upon UV light exposure. | Photo-affinity labeling to permanently link this compound to its target for easier identification. |
These advanced probes can provide more direct and detailed information about the molecular interactions of this compound within a living cell, significantly aiding in the precise characterization of its mechanism of action.
Integration with Complementary Genetic Approaches in Research
The full power of chemical probes like this compound is often realized when their use is integrated with genetic approaches. promega.co.uk This combination allows for a more robust and comprehensive understanding of biological systems. elifesciences.org For instance, a systems genetics approach can be employed to identify gene networks that are perturbed by this compound treatment. elifesciences.orgnih.gov
One powerful strategy is to perform a genetic screen in the presence of this compound. This could involve using a library of cell lines with known genetic mutations or a CRISPR-based screen to identify genes that, when knocked out, either enhance or suppress the effects of this compound. Such "chemical-genetic" interactions can reveal functional relationships between the drug target and other cellular pathways.
Table 2: Integration of this compound with Genetic Techniques
| Genetic Technique | Application with this compound | Expected Outcome |
| RNA interference (RNAi) | Knockdown of putative target genes followed by treatment with this compound. | Validation of the molecular target; identification of genes that modulate sensitivity. asgct.org |
| CRISPR/Cas9 Screening | Genome-wide knockout screen to identify genes that confer resistance or sensitivity to this compound. | Unbiased discovery of genes and pathways involved in the this compound response. biocompare.com |
| Gene Expression Profiling | Analysis of changes in mRNA levels in cells treated with this compound. | Identification of downstream signaling pathways affected by the compound. |
| Systems Genetics | Correlating genetic variations in a population of cells or organisms with their response to this compound. | Identification of genetic loci that influence the compound's efficacy. elifesciences.orgnih.gov |
By combining the precise temporal control of a small molecule probe with the specific genetic perturbations, researchers can dissect complex biological processes with a high degree of resolution and confidence. This integrated approach is essential for translating the initial discovery of a bioactive compound like this compound into a deep understanding of its therapeutic potential.
Future Research Directions and Unresolved Academic Questions
Advanced Mechanistic Characterization of Sesterstatin 3
While early studies have pointed towards antineoplastic activity, the specific molecular mechanisms by which this compound exerts its effects are largely obscure. researchgate.net A significant unresolved question is the identity of its direct molecular target(s) within cancer cells. Elucidating the mechanism of action is paramount for any further development as a therapeutic agent.
Future research should prioritize:
Target Identification: Employing advanced chemical biology and proteomic approaches, such as the development of affinity-based probes derived from the this compound scaffold, could enable the capture and identification of its binding proteins. Computational molecular docking studies could also be used to screen for potential protein targets, providing hypotheses for experimental validation. nih.gov
Pathway Analysis: Once potential targets are identified, detailed investigation into the downstream signaling pathways affected by this compound is required. Research should aim to determine if the compound induces cell death through apoptosis, necrosis, or other mechanisms. For related compounds, influences on cell cycle distribution have been observed, suggesting this as a fruitful area of investigation for this compound. mdpi.com
Structure-Activity Relationship (SAR) Studies: The molecular basis for the observed cytotoxicity is unknown. A critical question is which functional groups on the this compound molecule are essential for its activity. The synthesis of a focused library of analogues, enabled by refined synthetic methods, would be crucial for mapping the pharmacophore and understanding the structural requirements for target engagement and cytotoxicity.
Table 1: Unresolved Questions in the Mechanistic Understanding of this compound
| Research Question | Proposed Approach | Potential Impact |
| What are the direct intracellular protein targets of this compound? | Affinity chromatography using immobilized this compound probes; Thermal shift assays; Computational docking. nih.gov | Identification of novel anticancer targets; Rational drug design. |
| How does this compound induce cytotoxicity in cancer cells? | Cell cycle analysis (flow cytometry); Apoptosis/necrosis assays (e.g., Annexin V staining); Western blotting for key cell death proteins. mdpi.com | Understanding the specific cell death pathway for targeted therapeutic applications. |
| Which structural motifs of this compound are crucial for its bioactivity? | Synthesis of simplified and modified analogues; Comparative cytotoxicity testing of the analogue library. | Guiding the design of more potent and selective second-generation compounds. |
Exploration of Novel Biological Activities Beyond Current Scope
The initial characterization of this compound has focused on its antineoplastic potential. ebi.ac.ukacs.org However, the broader family of scalarane sesterterpenoids, isolated from marine sponges like Hyrtios erectus, exhibits a wide spectrum of biological activities. nih.govmdpi.com This suggests that the biological profile of this compound may be more diverse than is currently known. A significant academic question is whether this compound possesses other therapeutically relevant properties.
Future research directions should include a systematic expansion of its biological screening to encompass:
Antimicrobial and Antiviral Activity: Other sesterstatins and related scalaranes have demonstrated antimicrobial properties, including activity against Staphylococcus aureus and Mycobacterium tuberculosis. acs.orgacs.org this compound should be evaluated against a broad panel of pathogenic bacteria, fungi, and viruses.
Anti-inflammatory Effects: Many marine natural products, including some scalarane sesterterpenoids, possess anti-inflammatory activity. nih.govmdpi.com Investigating the ability of this compound to modulate key inflammatory pathways (e.g., NF-κB, MAPK) and inhibit inflammatory enzymes (e.g., PLA2) could reveal new applications. uv.es
Neuromodulatory Potential: Some sesterterpenoids have been reported to stimulate nerve growth factor synthesis, indicating a potential role in neurodegenerative disease research. mdpi.com Screening this compound for such activities could open entirely new research avenues.
Table 2: Potential Biological Activities for Future this compound Screening
| Activity Class | Rationale based on Scalarane Family | Example Assays |
| Antimicrobial | Sesterstatin 2 inhibits S. aureus; Sesterstatin 7 shows activity against M. tuberculosis. acs.orgacs.org | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal panels; Plaque reduction assays for viruses. |
| Anti-inflammatory | Scalarane sesterterpenoids are known to have anti-inflammatory and platelet-aggregation inhibitory effects. nih.govmdpi.com | Inhibition of nitric oxide production in macrophages; Cyclooxygenase (COX) or Lipoxygenase (LOX) enzyme inhibition assays. |
| Ichthyotoxic | This activity is a known property of some scalaranes, often related to chemical defense mechanisms. nih.govuv.es | Standard fish toxicity assays. |
| Antifeedant | Scalaranes serve as chemical defense agents for sponges, deterring predation. nih.govmdpi.com | Feeding deterrence assays with relevant marine predators. |
| Neuromodulatory | Related compounds have shown nerve growth factor synthesis-stimulating action. mdpi.com | Neurite outgrowth assays in neuroblastoma cell lines. |
Refinement of Stereoselective Synthetic Methodologies
The isolation of this compound from its natural source, Hyrtios erecta, is characterized by exceptionally low yields (e.g., 5.4 x 10⁻⁷ % yield). acs.org This scarcity is the single greatest impediment to in-depth biological study and future development. While synthetic work has been accomplished for other members of the sesterstatin family, such as sesterstatins 1, 4, and 5, a robust and scalable synthesis of this compound remains an unresolved challenge. researchgate.netresearchgate.netugr.es
Key objectives for future synthetic research include:
Development of a Total Synthesis: The primary goal is to establish the first total synthesis of this compound. This would provide unambiguous confirmation of its structure and, more importantly, a renewable source of the material.
Enhancing Stereocontrol: The complex polycyclic structure of this compound contains multiple stereocenters. A major academic question is how to achieve exquisite control over the stereochemistry at each of these centers. Refining stereoselective reactions, such as titanocene(III)-mediated radical cyclizations or intramolecular Diels-Alder reactions used for similar skeletons, will be critical. researchgate.netresearchgate.netugr.es
Investigation of Cross-Talk with Other Biological Pathways
Biological systems are governed by a complex web of interconnected signaling pathways. wikipedia.org A drug or bioactive molecule rarely acts in isolation; its primary effect is often modulated by, and in turn modulates, other cellular pathways. This phenomenon, known as crosstalk, is a critical but poorly understood aspect of this compound's biology. nih.govfrontiersin.org A fundamental unresolved question is how the cellular response to this compound is influenced by the status of other key signaling networks.
Future research should explore the crosstalk between this compound's mechanism of action and major pathways involved in cancer biology, such as:
Survival and Proliferation Pathways: Investigating whether this compound's cytotoxic effect is enhanced or diminished in cells with known mutations in pathways like PI3K/Akt, MAPK, or NF-κB. wikipedia.orgfrontiersin.org This could identify patient populations most likely to respond to a future drug.
Apoptosis Regulation: If this compound is found to induce apoptosis, it will be crucial to understand its interaction with the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways and the key proteins that regulate them, such as the Bcl-2 family. researchgate.net
Drug Resistance Pathways: A major challenge in cancer therapy is acquired drug resistance. Future studies could examine whether this compound can overcome common resistance mechanisms or if its efficacy is limited by them.
Interdisciplinary Research Opportunities in Chemical Biology and Marine Biotechnology
Addressing the multifaceted challenges associated with this compound requires a convergence of disciplines. The gap between its discovery as a unique marine natural product and its potential development into a valuable scientific tool or therapeutic lead can only be bridged through interdisciplinary collaboration. nih.gov
Chemical Biology: This field offers the tools to move beyond simple cytotoxicity assays. The design and synthesis of this compound-based chemical probes (e.g., with fluorescent tags or photo-affinity labels) are essential for visualizing the compound's subcellular localization and definitively identifying its binding partners, thus resolving key questions about its mechanism of action.
Marine Biotechnology: The supply issue is a central problem that marine biotechnology can address. nih.gov Future opportunities include:
Metagenomic Analysis: Investigating the microbiome of the source sponge, Hyrtios erectus, to determine if the true producer of this compound is a symbiotic microorganism. archive.org
Heterologous Expression: If the biosynthetic gene cluster for this compound can be identified (either from the sponge or a symbiont), it could potentially be transferred to and expressed in a more easily cultured host, such as a bacterium or yeast, creating a sustainable production platform.
Aquaculture: Developing methods for the sustainable aquaculture of Hyrtios erectus could provide a more reliable, albeit complex, alternative for sourcing the compound.
By pursuing these integrated research avenues, the scientific community can systematically address the unresolved questions surrounding this compound, paving the way for a comprehensive understanding of its biological functions and potentially harnessing its unique properties for biomedical applications.
Q & A
Q. How can researchers ensure compliance with journal-specific formatting when publishing this compound findings?
- Methodological Answer : Adhere to journal instructions (e.g., ACS, RSC) for headings, units (metric system), and statistical reporting. Avoid footnotes; use SI units (e.g., μM, not "micromolar"). Define symbols in a glossary if >10 are used. Report p-values to three decimal places and avoid "significant" unless supported by ANOVA/Tukey post hoc tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
